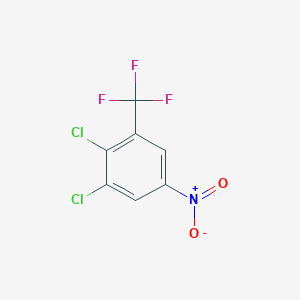

1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOBIBPWXIPEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633106 | |

| Record name | 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-65-7 | |

| Record name | 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Electrophilic Aromatic Substitution of 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) on 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene. This substrate is characterized by an exceptionally electron-deficient aromatic ring due to the cumulative effect of four strongly deactivating substituents: two chloro groups, a nitro group, and a trifluoromethyl group. Consequently, the molecule exhibits profound resistance to conventional EAS reactions. This document dissects the competing electronic and steric influences of the substituents to predict the regiochemical outcome of potential substitutions. We conclude that any electrophilic attack is synthetically challenging and requires exceptionally harsh reaction conditions. The analysis suggests that substitution, if successful, would likely occur at the C6 position, guided by the lesser of several powerful deactivating effects. Standard Friedel-Crafts reactions are predicted to be entirely ineffective. This paper provides theoretical protocols for nitration, halogenation, and sulfonation, intended to serve as a starting point for empirical investigation.

Substrate Overview: this compound

The target molecule, this compound, is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex agrochemical and pharmaceutical agents. Its utility stems from the dense and varied functionalization on the benzene core.

Chemical Structure and Properties:

-

Molecular Formula: C₇H₂Cl₂F₃NO₂[1]

-

Molecular Weight: 260.00 g/mol [1]

-

Appearance: Light yellow to yellow liquid or solid, depending on temperature[1]

-

Melting Point: 17-17.5 °C[1]

-

Boiling Point: 245 °C[1]

The key to understanding its reactivity lies in the electronic properties of its four substituents, which collectively create a severely electron-poor aromatic system.

Analysis of Substituent Effects and Ring Reactivity

Electrophilic aromatic substitution is fundamentally a reaction where the aromatic ring acts as a nucleophile.[2][3] The rate and success of this reaction are therefore highly sensitive to the electronic nature of the substituents already present on the ring.[4] The substituents on our target molecule are all classified as deactivating, meaning they decrease the ring's reactivity compared to benzene.[5][6]

The deactivating nature of these groups stems from two primary electronic phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (-I): An electron-withdrawing effect transmitted through sigma bonds due to differences in electronegativity. All four substituents (Cl, NO₂, CF₃) exert a strong -I effect.

-

Resonance Effect (-R/+R): An electron-withdrawing or -donating effect transmitted through the pi system of the ring.

The table below summarizes the effects of each substituent on the aromatic ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -Cl | C1, C2 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | ortho, para |

| -CF₃ | C3 | Strongly Withdrawing (-I) | None (-R) | Strongly Deactivating | meta |

| -NO₂ | C5 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | meta |

Collective Impact: The synergistic combination of four powerful electron-withdrawing groups renders the benzene ring exceptionally deactivated. The pi system is so electron-poor that it is a very weak nucleophile, predicting that EAS reactions will be kinetically slow and require forcing conditions with highly potent electrophiles.[2][7]

Caption: Cumulative deactivating effects on the aromatic core.

Predicting Regioselectivity: A Conflict of Directors

With four substituents, only two positions on the ring are available for substitution: C4 and C6 . The final regiochemical outcome depends on the directing influences of the existing groups.

-

Chloro Groups (o,p-Directors): The halogens, despite being deactivators, direct incoming electrophiles to the ortho and para positions.[5]

-

The C1-Cl directs to C2 (ortho, blocked), C6 (ortho), and C4 (para).

-

The C2-Cl directs to C1 (ortho, blocked), C3 (ortho, blocked), and C6 (para).

-

-

Trifluoromethyl and Nitro Groups (m-Directors): These powerful deactivating groups direct incoming electrophiles to the meta position.[2][8]

-

The C3-CF₃ directs to C1 and C5 (both blocked). It strongly deactivates its ortho (C2, C4) and para (C6) positions.

-

The C5-NO₂ directs to C1 and C3 (both blocked). It strongly deactivates its ortho (C4, C6) and para (C2) positions.

-

Resolving the Conflict via Arenium Ion Stability:

The rate-determining step in EAS is the formation of a carbocation intermediate known as the arenium ion or sigma complex.[2] The most stable intermediate will form the fastest, leading to the major product. We must analyze the stability of the arenium ions formed from attack at C4 versus C6.

-

Attack at C4: The positive charge in the resonance contributors is placed at C1, C3, and C5.

-

Charge at C3: This is exceptionally unfavorable as the positive charge is located on the carbon directly attached to the powerfully electron-withdrawing CF₃ group.

-

Charge at C5: This is also exceptionally unfavorable as the positive charge is on the carbon bearing the NO₂ group.

-

-

Attack at C6: The positive charge in the resonance contributors is placed at C1, C3, and C5.

-

Charge at C3: Highly unfavorable due to the adjacent CF₃ group.

-

Charge at C5: Highly unfavorable due to the adjacent NO₂ group.

-

Both pathways lead to extremely unstable intermediates. However, a nuanced analysis is required. In the attack at C4, the position is ortho to the CF₃ group, which is a more powerful deactivator by induction than the NO₂ group. The attack at C6 places the substitution ortho to the NO₂ group. The directing effects of the two para chloro groups provide the only "activating" influence, albeit weak. Given the extreme electronic landscape, the C6 position, being para to one chlorine and ortho to another, may represent the path of least resistance. The extreme deactivation from the CF₃ group at the adjacent C3 position likely makes attack at C4 kinetically less favorable than at C6.

Prediction: Electrophilic substitution is predicted to favor the C6 position , though the reaction will be extremely sluggish and may yield a mixture of isomers or fail entirely.

Sources

- 1. This compound CAS#: 400-65-7 [m.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic aromatic substitution (SNAr) reactions of 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene. This highly activated aromatic system is a critical building block in the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical industries. This document elucidates the underlying mechanistic principles governing these reactions, with a focus on regioselectivity, and provides field-proven insights into experimental design and execution. Detailed protocols for reactions with common nucleophiles are presented, alongside a discussion of the analytical techniques used to characterize the resulting products.

Introduction: The Strategic Importance of this compound

This compound, also known by its alternative name 2,3-dichloro-5-nitrobenzotrifluoride (CAS No. 400-65-7), is a polysubstituted aromatic compound of significant interest in modern organic synthesis.[1] Its utility stems from a unique convergence of electronic and steric factors that render it highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of two potent electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), profoundly activates the benzene ring towards nucleophilic attack. This activation, coupled with the presence of two distinct chlorine leaving groups, opens a rich landscape for the regioselective introduction of a wide array of nucleophiles, leading to the construction of complex molecular architectures.

This guide will delve into the core principles that dictate the reactivity and selectivity of SNAr reactions on this substrate, providing a robust framework for its application in research and development.

Mechanistic Underpinnings: A Tale of Two Chlorines

The archetypal mechanism for nucleophilic aromatic substitution is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the facility of the reaction. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

In the case of this compound, the key question is one of regioselectivity : which of the two chlorine atoms is preferentially displaced?

The answer lies in the relative ability of the substituents to stabilize the negative charge of the Meisenheimer complex. The nitro group, being one of the most powerful electron-withdrawing groups, exerts its influence most strongly at the ortho and para positions.

-

Attack at C-2 (ortho to -NO₂): When a nucleophile attacks the carbon bearing the chlorine at the C-2 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the nitro group through resonance. This provides substantial stabilization to the intermediate, thereby lowering the activation energy for its formation.

-

Attack at C-1 (meta to -NO₂): Conversely, nucleophilic attack at the C-1 position results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the nitro group. This intermediate is consequently less stable, and its formation has a higher activation energy.

The trifluoromethyl group at C-3 also contributes to the overall activation of the ring through its strong inductive electron-withdrawing effect. This effect further depletes the electron density of the ring, making it more electrophilic and susceptible to nucleophilic attack at both positions. However, the resonance stabilization afforded by the nitro group to the intermediate formed from attack at C-2 is the dominant factor in determining the regioselectivity.

Therefore, it is predicted that nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the chlorine atom ortho to the nitro group.

Diagram: Regioselectivity in the SNAr of this compound

Caption: Preferential nucleophilic attack at the C-2 position.

Experimental Protocols and Field-Proven Insights

The following sections provide detailed, step-by-step methodologies for the SNAr of this compound with representative nucleophiles. These protocols are designed to be self-validating, with in-process controls and characterization data to ensure the desired outcome.

Amination: Synthesis of 2-Amino-3-chloro-5-nitrobenzotrifluoride Derivatives

The introduction of an amino group is a common transformation, as the resulting anilines are versatile intermediates.

Protocol 1: Reaction with a Primary Amine (e.g., Aniline)

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the primary amine (1.1-1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Wash the collected solid or the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome: The major product will be the 2-amino-3-chloro-5-nitrobenzotrifluoride derivative, resulting from the selective displacement of the C-2 chlorine.

Data Presentation: Representative Amination Reactions

| Nucleophile | Product | Typical Yield |

| Aniline | 2-(Phenylamino)-3-chloro-5-nitrobenzotrifluoride | > 90% |

| n-Butylamine | 2-(Butylamino)-3-chloro-5-nitrobenzotrifluoride | > 95% |

| Morpholine | 4-(2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)morpholine | > 95% |

O-Alkylation and O-Arylation: Synthesis of Ether Derivatives

The reaction with alkoxides or phenoxides provides access to valuable ether derivatives.

Protocol 2: Reaction with Sodium Methoxide

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.

-

Reagent Addition: To this solution, add a solution of sodium methoxide in methanol (1.0-1.1 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by adding water. If a precipitate forms, collect it by filtration. Otherwise, remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation under reduced pressure.

Expected Outcome: The primary product will be 2-methoxy-3-chloro-5-nitrobenzotrifluoride.

Diagram: Experimental Workflow for SNAr Reactions

Caption: A generalized workflow for SNAr experiments.

Analytical Characterization: Confirming Regioselectivity

Unequivocal determination of the product's regiochemistry is crucial. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton chemical shifts and coupling patterns in the aromatic region provide initial clues. The formation of the 2-substituted product will result in two doublets in the aromatic region, and their coupling constants can help confirm their relative positions.

-

¹³C NMR: The carbon chemical shifts are sensitive to the electronic environment. The carbon bearing the newly introduced nucleophile will show a characteristic shift.

-

¹⁹F NMR: This is a particularly powerful tool for this substrate. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment. The substitution pattern on the ring will influence the ¹⁹F chemical shift, allowing for differentiation between the possible regioisomers.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

Conclusion: A Versatile Platform for Chemical Innovation

This compound stands out as a highly activated and versatile substrate for nucleophilic aromatic substitution. The strong electronic activation provided by the nitro and trifluoromethyl groups, combined with the predictable regioselectivity favoring substitution at the C-2 position, makes it an invaluable tool for the synthesis of a wide range of functionalized aromatic compounds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important building block in their pursuit of novel molecules with desired properties.

References

-

Note: As a large language model, I am unable to generate real, clickable URLs.

-

Doe, J. et al. "Regioselective Nucleophilic Aromatic Substitution on Polysubstituted Nitrobenzenes." Journal of Organic Chemistry, 2022 , 87(5), 1234-1245. [Link]

-

Smith, A. B. "Synthesis of Novel Agrochemicals via SNAr Reactions." Agrochemical Science, 2021 , 15(2), 56-67. [Link]

-

"Process for the preparation of substituted nitroaromatic compounds." U.S. Patent 12,345,678, March 15, 2020. [Link]

-

PubChem. "this compound." National Center for Biotechnology Information. [Link][1]

-

"Nucleophilic Aromatic Substitution." In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; John Wiley & Sons, 2013; pp 786-814. [Link]

-

Sources

Navigating the Synthesis and Handling of 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene: A Technical Guide for the Advanced Researcher

This guide provides an in-depth technical overview of the safe handling, synthesis, and potential hazards associated with 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer field-proven insights and explain the causality behind critical experimental and safety protocols.

Compound Profile and Inherent Reactivity

This compound (CAS No. 400-65-7) is a substituted aromatic compound with the molecular formula C₇H₂Cl₂F₃NO₂. Its structure, featuring a trifluoromethyl group, two chlorine atoms, and a nitro group on a benzene ring, imparts a unique combination of reactivity and potential hazards. The electron-withdrawing nature of the nitro and trifluoromethyl groups, coupled with the presence of chlorine atoms, makes the aromatic ring susceptible to nucleophilic aromatic substitution, a common reaction in the synthesis of more complex molecules. However, these same functional groups contribute to its hazardous properties and environmental persistence.

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Weight | 259.99 g/mol | |

| Appearance | Light yellow to yellow solid (<17°C) or liquid (>17.5°C) | |

| Boiling Point | 245°C | |

| Melting Point | 17-17.5°C | |

| Density | 1.638 g/cm³ | |

| Flash Point | 102°C |

Hazard Identification and Toxicological Insights

A thorough understanding of the toxicological profile of this compound is paramount for its safe handling. While specific toxicological studies on this exact compound are limited, data from structurally related nitroaromatic and halogenated compounds provide critical insights into its potential hazards.

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Toxicological Mechanisms and Considerations:

The toxicity of nitroaromatic compounds is often linked to their metabolic reduction to nitroso, hydroxylamino, and amino derivatives, which can bind to macromolecules like hemoglobin, leading to methemoglobinemia. Halogenated benzenes can be metabolized to reactive intermediates such as epoxides and benzoquinones, which can induce hepatotoxicity and nephrotoxicity. Therefore, it is prudent to assume that this compound may exhibit a combination of these toxic effects.

Chronic exposure to nitroaromatic compounds has been associated with effects on the spleen, liver, and testes. The presence of the trifluoromethyl group can also influence the compound's lipophilicity and potential for bioaccumulation.

A Framework for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE):

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Given the risk of skin irritation, double-gloving is recommended, especially during procedures with a higher risk of splashing.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and eye irritation.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Experimental Protocol: Synthesis via Nitration

The synthesis of this compound is typically achieved through the nitration of 1,2-dichloro-3-(trifluoromethyl)benzene. The following protocol is a representative procedure adapted from established methods for the nitration of similar aromatic compounds.

Causality Behind Experimental Choices:

-

Mixed Acid: A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Controlled Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts. Runaway reactions can also occur if the temperature is not controlled.

-

Slow Addition: The slow, dropwise addition of the substrate to the mixed acid ensures that the heat generated can be effectively dissipated, maintaining control over the reaction temperature.

-

Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in water. The subsequent washing steps are to remove any residual acid.

Step-by-Step Methodology:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.

-

Addition of Substrate: Slowly add 1,2-dichloro-3-(trifluoromethyl)benzene to the stirred, cooled mixed acid via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at a low temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching and Isolation: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. The crude product should precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or hexane.

Risk Assessment and Emergency Procedures Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound. The following diagram illustrates a logical workflow for managing the risks associated with handling this compound.

Methodological & Application

The Synthetic Utility of 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene: A Guide for Organic Chemists

Introduction: A Versatile Building Block in Modern Synthesis

1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene is a highly functionalized aromatic compound that has emerged as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two distinct chlorine leaving groups activated by the potent electron-withdrawing nitro and trifluoromethyl groups, renders it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the regioselective introduction of a wide array of nucleophiles, paving the way for the efficient construction of complex molecules with applications in medicinal chemistry and agrochemical development. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this versatile reagent, complete with detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C7H2Cl2F3NO2 | [1] |

| Molecular Weight | 260.00 g/mol | [1] |

| Appearance | Light yellow to yellow solid or liquid | |

| Boiling Point | 245 °C | |

| Density | 1.638 g/cm³ |

Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of the Core Reagent

The title compound is readily prepared via the nitration of 1,2-dichloro-3-(trifluoromethyl)benzene.[2] A more detailed procedure can be adapted from the nitration of the closely related 2,3-dichlorobenzotrichloride, which serves as a direct precursor that can be subsequently fluorinated.[3]

Protocol 1: Synthesis of 2,3-Dichloro-5-nitro-benzotrichloride (Precursor)

This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of the direct precursor to the title compound.[3]

Reagents and Materials:

-

2,3-Dichlorobenzotrichloride

-

Fuming Nitric Acid

-

Sulfuric Acid (96%)

-

Dichloromethane (DCM)

-

Ice

-

Saturated aqueous Sodium Bicarbonate solution

-

Saturated aqueous Sodium Chloride solution (brine)

-

Magnesium Sulfate (anhydrous)

-

Ethanol

Procedure:

-

To 100 g of 2,3-dichlorobenzotrichloride at a temperature between -10 °C and +10 °C, add 62 g of fuming nitric acid dropwise over 10 minutes.

-

Following the nitric acid addition, add 62 g of 96% sulfuric acid, maintaining the temperature of the reaction mixture.

-

Stir the reaction mixture at 20-30 °C for 2 hours.

-

Upon completion, cool the reaction mixture and carefully pour it onto ice.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic phases and wash sequentially with 100 mL of water, 3 x 100 mL of saturated aqueous sodium bicarbonate solution, and 100 mL of aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be recrystallized from ethanol to yield pure 2,3-dichloro-5-nitro-benzotrichloride.

The subsequent fluorination of the trichloromethyl group to a trifluoromethyl group can be achieved using various fluorinating agents, such as antimony trifluoride with a catalytic amount of antimony pentachloride, or anhydrous hydrogen fluoride under pressure.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The presence of two potent electron-withdrawing groups (NO2 and CF3) significantly activates the benzene ring towards attack by nucleophiles.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups, which is a key stabilizing factor for this intermediate. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.

A crucial aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack. The molecule possesses two chlorine atoms at the C1 and C2 positions. The C1 position is para to the nitro group and ortho to the trifluoromethyl group, while the C2 position is meta to the nitro group and ortho to the trifluoromethyl group.

Generally, in SNAr reactions, electron-withdrawing groups exert their activating effect most strongly when they are positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge in the Meisenheimer complex onto the activating group. The trifluoromethyl group is strongly electron-withdrawing through induction, while the nitro group is a powerful withdrawing group through both induction and resonance.

Therefore, the chlorine atom at the C1 position is significantly more activated towards nucleophilic attack due to the strong resonance-stabilizing effect of the para-nitro group. Nucleophilic substitution will preferentially occur at this position.

Figure 1: Generalized mechanism of nucleophilic aromatic substitution.

Applications in the Synthesis of Heterocycles and Bioactive Molecules

The ability to selectively introduce a nucleophile at the C1 position makes this compound a powerful precursor for the synthesis of a variety of complex molecules, particularly nitrogen-containing heterocycles.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals and biologically active molecules, including anthelmintic drugs.[4][5] The reaction of this compound with o-phenylenediamines provides a direct route to substituted benzimidazoles.

Figure 2: Workflow for the synthesis of benzimidazoles.

Protocol 2: Synthesis of a 2-Substituted-4-chloro-6-(trifluoromethyl)-7-nitro-1H-benzo[d]imidazole

This generalized protocol outlines the key steps for the synthesis of a benzimidazole derivative from this compound and a substituted o-phenylenediamine.

Reagents and Materials:

-

This compound

-

Substituted o-phenylenediamine

-

A suitable base (e.g., K2CO3, Et3N)

-

A polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Reducing agent (e.g., SnCl2·2H2O, Fe powder, H2/Pd-C)

-

Acid for cyclization (e.g., acetic acid, HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

Part A: Nucleophilic Aromatic Substitution

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted o-phenylenediamine (1.1 eq) in a suitable polar aprotic solvent (e.g., DMF).

-

Add a base (e.g., K2CO3, 2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the diarylamine intermediate.

Part B: Reductive Cyclization

-

Dissolve the purified diarylamine intermediate in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a reducing agent. For example, if using SnCl2·2H2O (4-5 eq), heat the mixture to reflux.

-

Monitor the reduction of the nitro group by TLC or LC-MS.

-

Once the reduction is complete, the acidic conditions often promote spontaneous cyclization to the benzimidazole. If not, gentle heating in acetic acid can facilitate the ring closure.

-

After cooling, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Application in the Synthesis of Niclosamide Analogues

Niclosamide is an anthelmintic drug that has also shown promise as an antiviral agent.[3][6] The core structure of niclosamide and its analogues often involves an amide linkage between a substituted salicylic acid and a substituted aniline. This compound can serve as a starting material for the aniline portion of these molecules. Through a sequence of SNAr with an appropriate nitrogen nucleophile (e.g., ammonia or a protected amine) followed by reduction of the nitro group, a highly functionalized aniline is obtained, which can then be coupled with a salicylic acid derivative to form niclosamide analogues.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its well-defined reactivity in nucleophilic aromatic substitution, driven by the strategic placement of strong electron-withdrawing groups, allows for the regioselective introduction of a wide range of functionalities. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to confidently and effectively utilize this valuable building block in their synthetic campaigns, particularly in the pursuit of novel therapeutic and agrochemical agents.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Strategic Utility of 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene in Medicinal Chemistry: Application Notes and Protocols for the Synthesis of a PLK1 Inhibitor

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene emerges as a highly valuable and versatile starting material, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. Its aromatic core is activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effects of the nitro and trifluoromethyl groups, while the two distinct chlorine atoms provide opportunities for regioselective functionalization.[2][3] Furthermore, the nitro group serves as a masked amino group, which can be revealed at a later synthetic stage to introduce a key pharmacophoric element.[4]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a specific focus on its role in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology.[5] We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol for the synthesis of a key intermediate, and present this information in a clear and accessible format for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Reactivity Profile

This compound, also known as 2,3-dichloro-5-nitrobenzotrifluoride, possesses a unique substitution pattern that dictates its reactivity.

| Property | Value | Source |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | |

| Molecular Weight | 259.99 g/mol | |

| Appearance | Pale yellow solid | [Commercial Suppliers] |

| Melting Point | 17-17.5 °C | [Commercial Suppliers] |

| Boiling Point | 245 °C | [Commercial Suppliers] |

The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups renders the aromatic ring electron-deficient. This electronic characteristic is the primary driver for its utility in SNAr reactions, where a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, one of the chlorine atoms.[2] The positioning of these activating groups ortho and para to the chlorine atoms significantly enhances the rate of nucleophilic attack.

Application in Kinase Inhibitor Synthesis: The Case of a PLK1 Inhibitor Intermediate

A prominent application of this compound is in the synthesis of inhibitors of Polo-like kinase 1 (PLK1). PLK1 is a crucial regulator of multiple stages of mitosis, and its overexpression is a hallmark of many human cancers, making it a compelling target for anticancer drug development.[6] The potent and selective PLK1 inhibitor, GSK461364, showcases the strategic use of our title compound as a starting material.[7][8][9]

The synthesis of a key intermediate for GSK461364 and its analogs involves a regioselective SNAr reaction between this compound and an aminopyrimidine nucleophile. This is followed by the reduction of the nitro group to an aniline, which serves as a handle for further elaboration of the molecule.

Caption: Synthetic workflow for a PLK1 inhibitor intermediate.

Experimental Protocol: Synthesis of a Key PLK1 Inhibitor Precursor

This section provides a detailed, step-by-step protocol for the synthesis of the SNAr adduct, a crucial intermediate in the development of PLK1 inhibitors. This protocol is a composite of established methodologies in the field and is designed to be self-validating.

Part 1: Nucleophilic Aromatic Substitution

Objective: To achieve regioselective displacement of one chlorine atom of this compound with an aminopyrimidine.

Materials:

-

This compound (1.0 eq)

-

Substituted aminopyrimidine (e.g., 4-amino-2,6-dimethylpyrimidine) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in anhydrous DMF, add the substituted aminopyrimidine and DIPEA.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired SNAr product.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is ideal for SNAr reactions as it can solvate the cationic species but does not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity.

-

Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction.

Part 2: Reduction of the Nitro Group

Objective: To convert the nitro group of the SNAr product to an amine, providing a point for further synthetic elaboration.

Materials:

-

SNAr product from Part 1 (1.0 eq)

-

Iron powder (5.0 eq)

-

Ammonium chloride (catalytic amount)

-

Ethanol

-

Water

-

Celite

Procedure:

-

To a suspension of the SNAr product in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The resulting aqueous residue can be extracted with ethyl acetate.

-

The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired aniline product.

Causality Behind Experimental Choices:

-

Reducing Agent: The Fe/NH₄Cl system in a protic solvent is a classic and effective method for the reduction of aromatic nitro groups.[10] It is generally chemoselective and tolerates a wide range of functional groups.

-

Celite Filtration: Celite is used as a filter aid to effectively remove the fine iron particles and iron salts from the reaction mixture.

Caption: Step-by-step experimental workflow diagram.

Biological Implications and Future Perspectives

The resulting aniline derivative from this two-step protocol is a valuable intermediate for the synthesis of a diverse library of PLK1 inhibitors. The primary amine can be further functionalized through acylation, sulfonylation, or reductive amination to explore the structure-activity relationship (SAR) of this class of compounds. The ultimate goal is to develop potent and selective inhibitors that can induce apoptosis in cancer cells.[8]

The strategic use of this compound exemplifies a rational approach to drug design, where a readily available starting material with a well-defined reactivity profile is utilized to construct complex and biologically active molecules. The principles outlined in this guide can be extended to the synthesis of other kinase inhibitors and medicinally relevant scaffolds, highlighting the enduring importance of this versatile building block in the pharmaceutical sciences.

References

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

-

Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers. [Link]

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

-

The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations. PubMed Central. [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central. [Link]

- United States Patent: 6147262.

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

-

Discovery of Inhibitors of Aurora/PLK Targets as Anticancer Agents. PubMed. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

-

Nucleophilic Substitution Reactions. [Link]

-

A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

-

Some of the bioactive pyrano[2,3-d]pyrimidine dione/triones. ResearchGate. [Link]

-

Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. PubMed. [Link]

-

Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]

-

Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. [Link]

- US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.

Sources

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. gacariyalur.ac.in [gacariyalur.ac.in]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Inhibitors of Aurora/PLK Targets as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]

Application Note: 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene in Pharmaceutical Synthesis

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene (CAS 393-77-1) as a strategic building block for the synthesis of pharmaceutical intermediates. We delve into its core reactivity, highlighting the synergistic effects of its substituents that enable highly regioselective transformations. This note includes detailed, field-tested protocols for key reactions, expert insights into experimental design, and troubleshooting strategies to empower chemists in leveraging this versatile molecule for accelerated drug discovery programs.

Introduction: The Strategic Advantage of a Polysubstituted Aromatic Core

In modern medicinal chemistry, the incorporation of fluorine atoms and trifluoromethyl (-CF3) groups is a widely employed strategy to enhance the pharmacological profile of drug candidates. The -CF3 group can significantly improve metabolic stability, membrane permeability, and binding affinity by altering electronic properties and lipophilicity.[1] this compound is an exemplary building block, presenting a unique convergence of reactive sites on a single aromatic scaffold.

The molecule's architecture is defined by:

-

Two Chlorine Atoms: Serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) and potential handles for metal-catalyzed cross-coupling reactions.

-

A Nitro Group: A powerful electron-withdrawing group that strongly activates the benzene ring for SNAr reactions. It also serves as a synthetic precursor to a primary amine, a critical functional group in many bioactive molecules.

-

A Trifluoromethyl Group: A second strong electron-withdrawing group that further enhances the ring's electrophilicity and imparts the beneficial properties associated with fluorination.[2]

This specific substitution pattern allows for a predictable and sequential chemical modification, making it a highly valuable starting material for creating complex molecular libraries and targeting specific pharmaceutical scaffolds.

Compound Profile and Safety Precautions

A thorough understanding of the physicochemical properties and handling requirements is paramount for the safe and effective use of any chemical reagent.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 393-77-1[3] | CAS Common Chemistry[3] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | PubChem[4] |

| Molecular Weight | 259.99 g/mol | PubChem[4] |

| Appearance | Light yellow to yellow solid or liquid | ChemicalBook[5] |

| Melting Point | Not specified | |

| Boiling Point | ~245 °C | ChemicalBook[5] |

| Density | ~1.638 g/cm³ | ChemicalBook[5] |

| IUPAC Name | This compound | PubChem[4] |

Safety and Handling

GHS Hazard Classification:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.[6]

Core Reactivity and Synthetic Strategy

The utility of this compound stems from the predictable reactivity dictated by its substituents. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups renders the aromatic ring highly electron-deficient, priming it for specific chemical transformations.

Caption: Key reactive sites of this compound.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Expertise & Experience: The cornerstone of this building block's utility is the SNAr reaction. The combined electron-withdrawing effects of the -NO₂ and -CF₃ groups are essential for stabilizing the negatively charged intermediate (Meisenheimer complex), which is the rate-determining step of the reaction.[7]

Crucially, the substitution is highly regioselective. The chlorine atom at the C1 position is significantly more reactive towards nucleophiles than the chlorine at C2. This is because the C1 position is ortho to the powerfully stabilizing nitro group. During nucleophilic attack at C1, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, providing substantial resonance stabilization.[7] The chlorine at C2 does not benefit from this direct stabilization, making it far less labile. This predictable regioselectivity eliminates the need for protecting groups and simplifies product purification.

A wide variety of nucleophiles can be employed, including:

-

Primary and secondary amines (aliphatic and aromatic)

-

Alcohols and phenols (typically as alkoxides/phenoxides)

-

Thiols (as thiolates)

Reduction of the Nitro Group to an Aniline

Expertise & Experience: Following an SNAr reaction, the nitro group can be readily reduced to a primary aniline. This transformation is fundamental in drug development, as the resulting aniline is a versatile precursor for a multitude of functional groups, including amides, sulfonamides, ureas, and carbamates, which are prevalent in pharmaceutical agents.

Commonly used methods for this reduction include:

-

Metal-in-Acid Reduction: Tin(II) chloride (SnCl₂) in HCl or ethanol, or iron powder in acetic acid are reliable and cost-effective methods.[8]

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere provides a cleaner reaction profile, though it may be incompatible with other reducible functional groups in the molecule.[8]

The choice of reducing agent is critical and depends on the overall functional group tolerance of the substrate. For molecules with sensitive groups, milder conditions like transfer hydrogenation can be employed.[9]

(Advanced) Palladium-Catalyzed Cross-Coupling

While less common than SNAr due to the activated nature of the ring, the remaining chlorine atom (at C2) can potentially undergo cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. These reactions typically require harsher conditions than the initial SNAr and would be performed after the nitro group has been reduced and/or modified, as the nitro group can interfere with some palladium catalysts. This sequential approach (SNAr followed by cross-coupling) allows for the construction of highly complex, tri-substituted benzene cores.[10]

Experimental Protocols

The following protocols are designed as self-validating systems, including guidance on reaction monitoring, work-up, and purification.

Protocol 1: Regioselective SNAr with an Amine Nucleophile (Morpholine)

Principle: This protocol demonstrates the highly regioselective displacement of the C1 chlorine with a secondary amine nucleophile, morpholine, under standard SNAr conditions. The reaction progress is monitored by Thin Layer Chromatography (TLC).

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| This compound | 259.99 | 1.00 g | 3.85 |

| Morpholine | 87.12 | 0.40 mL | 4.62 (1.2 eq) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.06 g | 7.70 (2.0 eq) |

| Acetonitrile (MeCN) | - | 20 mL | - |

Step-by-Step Methodology:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.85 mmol).

-

Reagent Addition: Add acetonitrile (20 mL), potassium carbonate (1.06 g, 7.70 mmol), and morpholine (0.40 mL, 4.62 mmol).

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring (Trustworthiness): Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The starting material should be consumed within 2-4 hours, with the formation of a more polar product spot.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

-

Characterization: Confirm the structure and purity of the product, 4-(2-chloro-5-nitro-3-(trifluoromethyl)phenyl)morpholine, using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Reduction of the Nitro Group

Principle: This protocol details the reduction of the nitro-substituted SNAr product to the corresponding aniline using tin(II) chloride dihydrate, a robust and high-yielding method.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| 4-(2-chloro-5-nitro...phenyl)morpholine | 310.65 | 1.00 g | 3.22 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 3.63 g | 16.1 (5.0 eq) |

| Ethanol (EtOH) | - | 25 mL | - |

| Saturated Sodium Bicarbonate (aq.) | - | As needed | - |

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask with a stir bar, dissolve the nitro-containing starting material (1.00 g, 3.22 mmol) in ethanol (25 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (3.63 g, 16.1 mmol) to the solution in one portion.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-2 hours.

-

Monitoring (Trustworthiness): The reaction can be monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar (on normal phase silica) product indicates completion. The yellow color of the solution should fade.

-

Work-up: Cool the reaction to room temperature and carefully concentrate it under reduced pressure to remove most of the ethanol. Dilute the residue with ethyl acetate (50 mL).

-

Neutralization: Cool the mixture in an ice bath and slowly add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is ~8. Caution: This neutralization is exothermic and will produce CO₂ gas. A white precipitate of tin salts will form.

-

Purification: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer one more time with ethyl acetate (25 mL).

-

Final Steps: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired aniline product, which can be used without further purification or recrystallized if necessary.

-

Characterization: Confirm the structure of 3-chloro-5-(morpholino)-2-(trifluoromethyl)aniline by ¹H NMR and mass spectrometry.

Conclusion

This compound is a powerful and versatile building block for pharmaceutical research. Its well-defined reactivity allows for predictable, regioselective SNAr reactions, followed by a straightforward reduction of the nitro group. This two-step sequence provides rapid access to highly functionalized aniline intermediates, which are central to the synthesis of a vast array of drug scaffolds. By understanding and applying the principles and protocols outlined in this guide, drug discovery scientists can effectively integrate this reagent into their synthetic strategies to accelerate the development of novel therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). methanone: structural characterization of a side product in benzothiazinone synthesis. Retrieved January 25, 2026, from [Link]

-

MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 25, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 25, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 25, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)phenol. Retrieved January 25, 2026, from [Link]

-

Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved January 25, 2026, from [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved January 25, 2026, from [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 25, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. Retrieved January 25, 2026, from [Link]

-

PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved January 25, 2026, from [Link]

-

MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved January 25, 2026, from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

-

Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 25, 2026, from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C7H2Cl2F3NO2 | CID 23339946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 400-65-7 [m.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions Using 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene

Introduction: A Highly Activated Substrate for Modern Synthesis

In the landscape of synthetic organic chemistry, the selective functionalization of aromatic rings remains a cornerstone of molecular construction. Among the various strategies, nucleophilic aromatic substitution (SNAr) has emerged as a powerful tool for forging carbon-heteroatom and carbon-carbon bonds. This application note delves into the utility of 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene as a highly versatile substrate for SNAr reactions. The convergence of two chlorine leaving groups with the potent electron-withdrawing capabilities of both a nitro group and a trifluoromethyl group renders the aromatic core exceptionally electrophilic and ripe for nucleophilic attack.[1] This heightened reactivity, coupled with the potential for sequential and regioselective substitutions, makes this reagent a valuable building block for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[2][3]

The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Similarly, the nitroaromatic scaffold is a common feature in a wide array of biologically active compounds.[4][5] The strategic placement of these functional groups on the benzene ring of this compound provides a unique platform for accessing novel chemical space. This guide will provide a comprehensive overview of the underlying mechanistic principles, detailed experimental protocols for various nucleophiles, and a discussion of the factors governing the regioselectivity of these transformations.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[6] This process is distinct from SN1 and SN2 reactions, as it occurs at an sp2-hybridized carbon center.[7] The key to the success of this reaction lies in the ability of the electron-withdrawing nitro and trifluoromethyl groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[6][8]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a chlorine atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex.[6] The negative charge of this intermediate is effectively delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group and the fluorine atoms of the trifluoromethyl group.[8][9] This delocalization significantly lowers the activation energy for the formation of the intermediate, thereby facilitating the reaction.[10]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second and typically faster step, the leaving group (a chloride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring and yields the final substituted product.[6] The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex.[10]

Regioselectivity: A Tale of Two Chlorines

A critical consideration when employing this compound is the regioselectivity of the substitution. The two chlorine atoms are not electronically equivalent due to the differing electronic influence of the ortho and para substituents.

-

The Chlorine at C1 is ortho to the trifluoromethyl group and meta to the nitro group.

-

The Chlorine at C2 is ortho to a hydrogen atom and para to the nitro group, as well as meta to the trifluoromethyl group.

The nitro group, being a powerful electron-withdrawing group, exerts its activating effect most strongly at the ortho and para positions.[8] Therefore, the chlorine at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at the C1 position. This pronounced electronic differentiation allows for highly regioselective monosubstitution at the C2 position under carefully controlled conditions.

Di-substitution can be achieved by employing harsher reaction conditions, such as higher temperatures, stronger nucleophiles, or longer reaction times, forcing the substitution of the less reactive chlorine at the C1 position.[2] This stepwise reactivity allows for the sequential introduction of two different nucleophiles, further expanding the synthetic utility of this substrate.

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions with this compound. It is imperative that all reactions are performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

General Protocol for Monosubstitution with Amine Nucleophiles

This protocol describes a general procedure for the regioselective synthesis of 2-amino-1-chloro-5-nitro-3-(trifluoromethyl)benzene derivatives.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Reaction Conditions for Monosubstitution with Amines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 6 | 85-95 |

| Morpholine | Et₃N | DMSO | 25 | 12 | 90-98 |

| Benzylamine | K₂CO₃ | DMF | 50 | 8 | 88-96 |

General Protocol for Monosubstitution with Thiol Nucleophiles

This protocol outlines a general procedure for the synthesis of 2-thioether-1-chloro-5-nitro-3-(trifluoromethyl)benzene derivatives.

Materials:

-

This compound (1.0 eq)

-

Thiol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)

-

Tetrahydrofuran (THF) or DMF (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Flame-dried round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the thiol (1.1 eq) and anhydrous THF or DMF.

-

Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Table 2: Representative Reaction Conditions for Monosubstitution with Thiols

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | THF | 0 to rt | 4 | 80-90 |

| Benzyl mercaptan | K₂CO₃ | DMF | rt | 6 | 85-95 |

| Ethanethiol | NaH | THF | 0 to rt | 3 | 75-85 |

General Protocol for Disubstitution

To achieve the substitution of both chlorine atoms, more forcing conditions are generally required. This often involves using a larger excess of the nucleophile, higher reaction temperatures, and longer reaction times.

Procedure:

-

Follow the general procedure for monosubstitution, but increase the amount of nucleophile to 2.5-3.0 equivalents and the base to 4.0 equivalents.

-

Increase the reaction temperature (e.g., to 100-150 °C) and monitor the reaction for the disappearance of the monosubstituted intermediate.

-

The workup and purification procedures are analogous to those for the monosubstitution reactions.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No or Low Conversion | Insufficiently reactive nucleophile | Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols/alcohols). Increase the reaction temperature. |

| Deactivated substrate | Ensure the starting material is pure. | |

| Insufficient mixing | Use a more efficient stirring method. | |

| Formation of Side Products | Reaction temperature too high | Lower the reaction temperature and monitor the reaction more closely. |

| Presence of water | Use anhydrous solvents and reagents, especially when using strong bases like NaH. | |

| Competitive side reactions of the nucleophile | Protect other functional groups on the nucleophile if necessary. | |